molecular formula C8H6Cl2O2 B1360057 4-Chlorophenoxyacetyl chloride CAS No. 4122-68-3

4-Chlorophenoxyacetyl chloride

Cat. No. B1360057
Key on ui cas rn: 4122-68-3
M. Wt: 205.03 g/mol
InChI Key: VRBVHQUSAOKVDH-UHFFFAOYSA-N
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Patent
US03975532

Procedure details

Thionyl chloride (0.431 mole, 51.26 grams) was slowly added to p-chlorophenoxyacetic acid (0.287 mole, 53.5 grams) in 160 ml of benzene at room temperature. The reaction mixture was refluxed for 18 hours. The excess thionyl chloride and benzene were stripped from reaction mixture under vacuum (aspirator) and the residue p-chlorophenoxyacetyl chloride was distilled at 70°C./0.05 mm Hg.
Quantity
51.26 g
Type
reactant
Reaction Step One
Quantity
53.5 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[Cl:5][C:6]1[CH:16]=[CH:15][C:9]([O:10][CH2:11][C:12](O)=[O:13])=[CH:8][CH:7]=1>C1C=CC=CC=1>[Cl:5][C:6]1[CH:16]=[CH:15][C:9]([O:10][CH2:11][C:12]([Cl:3])=[O:13])=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
51.26 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
53.5 g
Type
reactant
Smiles
ClC1=CC=C(OCC(=O)O)C=C1
Name
Quantity
160 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 18 hours
Duration
18 h
DISTILLATION
Type
DISTILLATION
Details
the residue p-chlorophenoxyacetyl chloride was distilled at 70°C./0.05 mm Hg

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(OCC(=O)Cl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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